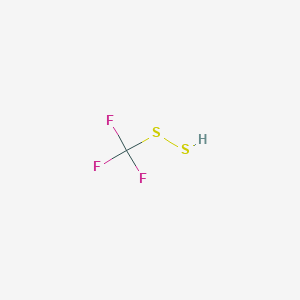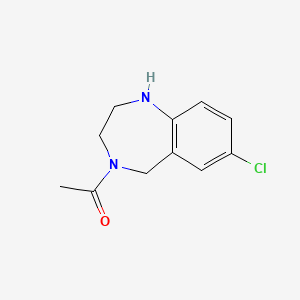![molecular formula C12H12Cl6O5Sn2 B14629542 1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane CAS No. 54841-30-4](/img/structure/B14629542.png)
1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane is a chemical compound known for its unique structure and properties It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane typically involves the reaction of tetraethenyl distannoxane with trichloroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Tetraethenyl distannoxane+Trichloroacetic anhydride→this compound
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.
Substitution: The trichloroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction may produce tin hydrides. Substitution reactions can result in the formation of various organotin derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: The compound’s potential biological activity is being explored, including its use as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane involves its interaction with molecular targets such as enzymes and receptors. The trichloroacetyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The tin atoms in the compound can also coordinate with various ligands, influencing its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane: Similar in structure but with butyl groups instead of ethenyl groups.
1,1,3,3-Tetramethyl-1,3-bis[(trichloroacetyl)oxy]distannoxane: Contains methyl groups instead of ethenyl groups.
Uniqueness
1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane is unique due to the presence of ethenyl groups, which can impart different reactivity and properties compared to its butyl and methyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
54841-30-4 |
|---|---|
Molekularformel |
C12H12Cl6O5Sn2 |
Molekulargewicht |
686.3 g/mol |
IUPAC-Name |
[[bis(ethenyl)-(2,2,2-trichloroacetyl)oxystannyl]oxy-bis(ethenyl)stannyl] 2,2,2-trichloroacetate |
InChI |
InChI=1S/2C2HCl3O2.4C2H3.O.2Sn/c2*3-2(4,5)1(6)7;4*1-2;;;/h2*(H,6,7);4*1H,2H2;;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
HPJRYJFPDSZTOT-UHFFFAOYSA-L |
Kanonische SMILES |
C=C[Sn](C=C)(OC(=O)C(Cl)(Cl)Cl)O[Sn](C=C)(C=C)OC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


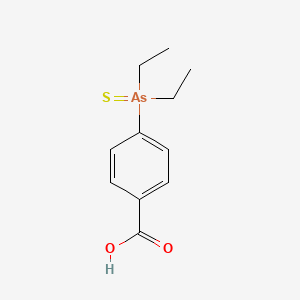

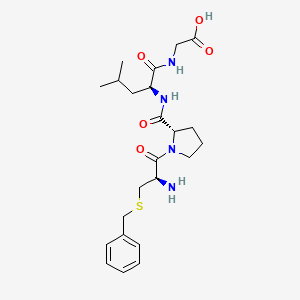
![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
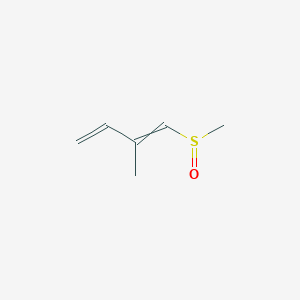

![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
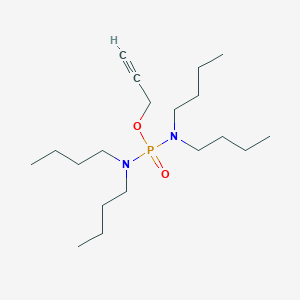
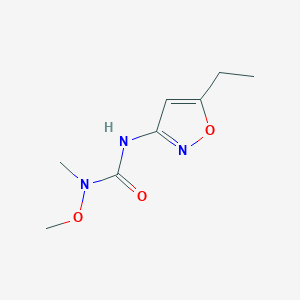
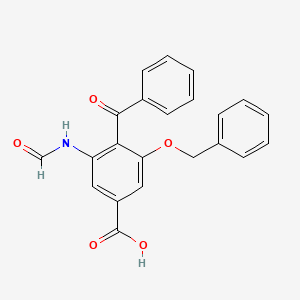
![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)
